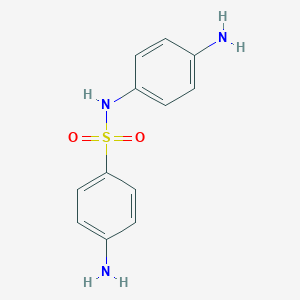
4-Amino-n-(4-aminophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-n-(4-aminophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H13N3O2S. It is a derivative of sulfonamide, characterized by the presence of two amino groups attached to a benzene ring, which is further connected to a sulfonamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-n-(4-aminophenyl)benzenesulfonamide typically involves the reaction of aniline with sulfonyl chloride under controlled conditions. The reaction proceeds as follows:
Step 1: Aniline is reacted with chlorosulfonic acid to form sulfonyl chloride.
Step 2: The sulfonyl chloride is then reacted with another molecule of aniline to form the desired sulfonamide compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:
Chlorosulfonation: Aniline is treated with chlorosulfonic acid to produce sulfonyl chloride.
Amination: The sulfonyl chloride is then reacted with aniline under controlled temperature and pressure to yield this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-n-(4-aminophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines are used under mild conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
4-Amino-n-(4-aminophenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an antibacterial and antifungal agent.
Industry: Utilized in the manufacture of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-n-(4-aminophenyl)benzenesulfonamide involves the inhibition of bacterial enzyme activity. The compound interferes with the synthesis of nucleic acids required by pathogenic microorganisms, leading to the inhibition of bacterial growth and reproduction. It targets enzymes involved in folic acid synthesis, which is crucial for bacterial DNA replication.
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-n-(4-methylphenyl)benzenesulfonamide
- 4-Amino-n-(4-fluorophenyl)benzenesulfonamide
- N-(4-Aminophenyl)-4-methylbenzenesulfonamide
Comparison: 4-Amino-n-(4-aminophenyl)benzenesulfonamide is unique due to its dual amino groups, which enhance its reactivity and potential applications. Compared to its analogs, it exhibits distinct chemical properties and biological activities, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
16803-97-7 |
|---|---|
Molekularformel |
C12H13N3O2S |
Molekulargewicht |
263.32 g/mol |
IUPAC-Name |
4-(4-aminoanilino)benzenesulfonamide |
InChI |
InChI=1S/C12H13N3O2S/c13-9-1-3-10(4-2-9)15-11-5-7-12(8-6-11)18(14,16)17/h1-8,15H,13H2,(H2,14,16,17) |
InChI-Schlüssel |
FHEZVYIUVRBGCQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)NS(=O)(=O)C2=CC=C(C=C2)N |
Kanonische SMILES |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















